N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide
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Description
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide is a useful research compound. Its molecular formula is C21H24N2O5 and its molecular weight is 384.432. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide belongs to the class of compounds that can be synthesized through innovative methods involving C-H activation and functionalization. The Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides is a prime example, showcasing mild, practical, selective, and high-yielding processes (Rakshit et al., 2011). This methodology is crucial for the selective formation of valuable tetrahydroisoquinolinone products, highlighting the compound's role in facilitating complex chemical transformations.
Pharmacological Applications
The tetrahydroisoquinoline scaffold is central to many pharmacologically active compounds, demonstrating a wide range of biological activities. A study on the assessment of cellular proliferation in tumors using 18F-ISO-1, a radiolabeled tetrahydroisoquinoline, indicates its potential in evaluating the proliferative status of solid tumors through PET imaging. This highlights the scaffold's application in oncology, particularly in imaging and diagnostic processes (Dehdashti et al., 2013).
Biological Evaluation and Potency
The tetrahydroisoquinoline core is also essential in the development of noncompetitive AMPA receptor antagonists, which are investigated for their anticonvulsant properties. This is exemplified by the discovery of highly potent noncompetitive AMPA receptor antagonists based on the N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, offering insights into the treatment of neurological disorders (Gitto et al., 2003).
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,3,4-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-13(24)23-10-9-14-5-6-16(11-15(14)12-23)22-21(25)17-7-8-18(26-2)20(28-4)19(17)27-3/h5-8,11H,9-10,12H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXBPLAUKRMZAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C(=C(C=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.